REACTION_CXSMILES
|
Cl[C:2]1[C:7]([CH3:8])=[C:6]([CH3:9])[N:5]=[C:4]([NH2:10])[N:3]=1>N.CO.[Pd]>[CH3:9][C:6]1[C:7]([CH3:8])=[CH:2][N:3]=[C:4]([NH2:10])[N:5]=1
|
Name
|
|
Quantity
|
0.35 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=NC(=C1C)C)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
N
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.035 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
flushed with nitrogen
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was flushed with nitrogen
|
Type
|
FILTRATION
|
Details
|
filtered through celite
|
Type
|
WASH
|
Details
|
the celite pad washed with methanol
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated to dryness in vacuo
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=NC(=NC=C1C)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 2.56 mmol | |
AMOUNT: MASS | 0.35 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 115.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |